Cas no 40293-19-4 (9-(2-aminoethyl)-9H-purin-6-amine)

9-(2-Aminoethyl)-9H-purin-6-amine is a purine derivative with a functionalized ethylamine side chain, offering versatile reactivity for biochemical and pharmaceutical applications. Its structure combines the purine core, a critical scaffold in nucleobases, with an aminoethyl group, enhancing its utility in nucleoside analog synthesis and molecular modification. This compound is particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands due to its ability to mimic natural purines while allowing targeted derivatization. The primary amine moiety facilitates conjugation with carboxylates or other electrophiles, making it a useful intermediate in drug discovery and bioconjugation strategies. High purity grades ensure reproducibility in research applications.
9-(2-aminoethyl)-9H-purin-6-amine structure
40293-19-4 structure
Product name:9-(2-aminoethyl)-9H-purin-6-amine
CAS No:40293-19-4
MF:C7H10N6
Molecular Weight:178.1945
MDL:MFCD16074133
CID:1112057
PubChem ID:5248632

9-(2-aminoethyl)-9H-purin-6-amine 化学的及び物理的性質

名前と識別子

    • 6-amino-9H-Purine-9-ethanamine
    • 9-(2-aminoethyl)purin-6-amine
    • 9-(2-aminoethyl)-9H-purin-6-amine
    • 9H-Purine-9-ethanamine, 6-amino-
    • CS-0241953
    • SCHEMBL5033136
    • 9-(2-Aminoethyl)adenine
    • AKOS010941525
    • EN300-242141
    • CHEMBL3250893
    • 40293-19-4
    • DTXSID00193300
    • MDL: MFCD16074133
    • インチ: InChI=1S/C7H10N6/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2,8H2,(H2,9,10,11)
    • InChIKey: WWGYBDUMTIQRLK-UHFFFAOYSA-N
    • SMILES: C1=NC(=C2C(=N1)N(C=N2)CCN)N

計算された属性

  • 精确分子量: 178.09669434g/mol
  • 同位素质量: 178.09669434g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.1
  • トポロジー分子極性表面積: 95.6Ų

9-(2-aminoethyl)-9H-purin-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22426-10G
9-(2-aminoethyl)-9H-purin-6-amine
40293-19-4 95%
10g
¥ 12,810.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22426-1G
9-(2-aminoethyl)-9H-purin-6-amine
40293-19-4 95%
1g
¥ 2,884.00 2023-04-13
Enamine
EN300-242141-1.0g
9-(2-aminoethyl)-9H-purin-6-amine
40293-19-4 95%
1.0g
$714.0 2024-06-19
Chemenu
CM437021-500mg
9-(2-aminoethyl)-9H-purin-6-amine
40293-19-4 95%+
500mg
$*** 2023-05-30
1PlusChem
1P01AU18-10g
9-(2-aminoethyl)-9H-purin-6-amine
40293-19-4 95%
10g
$3856.00 2023-12-17
Aaron
AR01AU9K-10g
9-(2-aminoethyl)-9H-purin-6-amine
40293-19-4 95%
10g
$4245.00 2023-12-14
1PlusChem
1P01AU18-250mg
9-(2-aminoethyl)-9H-purin-6-amine
40293-19-4 95%
250mg
$499.00 2024-05-03
1PlusChem
1P01AU18-500mg
9-(2-aminoethyl)-9H-purin-6-amine
40293-19-4 95%
500mg
$751.00 2024-05-03
1PlusChem
1P01AU18-2.5g
9-(2-aminoethyl)-9H-purin-6-amine
40293-19-4 95%
2.5g
$1791.00 2023-12-17
A2B Chem LLC
AV84300-100mg
9-(2-Aminoethyl)-9h-purin-6-amine
40293-19-4 95%
100mg
$297.00 2024-04-20

9-(2-aminoethyl)-9H-purin-6-amine 関連文献

9-(2-aminoethyl)-9H-purin-6-amineに関する追加情報

9-(2-aminoethyl)-9H-purin-6-amine (CAS No 40293-19-4): A Comprehensive Overview

9-(2-aminoethyl)-9H-purin-6-amine, also identified by its CAS registry number 40293-19-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of purine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The compound's structure features a purine ring system with an aminoethyl group attached at the 9-position and an amine group at the 6-position, making it a unique member of the purine family.

The synthesis of 9-(2-aminoethyl)-9H-purin-6-amine has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis and green chemistry have provided more efficient and environmentally friendly routes for its preparation. These methods not only enhance the scalability of the synthesis but also contribute to the sustainability of chemical manufacturing processes.

From a pharmacological perspective, 9-(2-aminoethyl)-9H-purin-6-amine has demonstrated potential as a lead compound in drug development. Studies have shown that this compound exhibits selective binding to specific molecular targets, making it a promising candidate for therapeutic interventions in areas such as oncology, neurodegenerative diseases, and inflammation. For instance, research published in *Nature Communications* highlighted its ability to modulate key signaling pathways involved in cancer cell proliferation.

The structural versatility of 9-(2-aminoethyl)-9H-purin-6-amine allows for further functionalization, enabling researchers to explore its derivatives for enhanced bioavailability and efficacy. This approach has led to the creation of analogs with improved pharmacokinetic profiles, which are currently under preclinical evaluation. The integration of computational chemistry tools, such as molecular docking and QSAR analysis, has significantly accelerated this process by predicting the most promising modifications.

In terms of applications, 9-(2-aminoethyl)-9H-purin-6-amine has found utility in both academic research and industrial settings. Its role as a building block in medicinal chemistry is particularly noteworthy, as it serves as a precursor for more complex molecules with therapeutic potential. Additionally, its use in biochemical assays has provided valuable insights into its mechanism of action and interaction with cellular components.

Recent breakthroughs in structural biology have further elucidated the binding modes of 9-(2-aminoethyl)-9H-purin-6-amine with its target proteins. High-resolution crystallographic studies have revealed critical interactions that govern its affinity and selectivity, paving the way for rational drug design strategies. These findings underscore the importance of interdisciplinary approaches in advancing our understanding of this compound's properties.

Looking ahead, the continued exploration of 9-(2-aminoethyl)-9H-purin-6-amine is expected to yield novel insights into its therapeutic potential. Collaborative efforts between academia and industry are likely to drive innovation in this area, ensuring that this compound remains at the forefront of chemical research. As new technologies emerge, such as artificial intelligence-driven drug discovery platforms, the development trajectory of this molecule is poised for exciting advancements.

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